molecular formula C10H8N2O3 B2991137 3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2248279-74-3

3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2991137
CAS No.: 2248279-74-3
M. Wt: 204.185
InChI Key: BIXHHADSDMOASD-UHFFFAOYSA-N
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Description

3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Carboxylation: The carboxylic acid group at the 6-position can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure efficient synthesis.

Chemical Reactions Analysis

3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the formyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against infectious diseases and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific target it interacts with. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 3-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-2-7(10(14)15)4-12-8(5-13)3-11-9(6)12/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHHADSDMOASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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